tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H21N3O6S and a molecular weight of 371.41 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and contains a tert-butyl group, a nitrophenylsulfonyl group, and a piperazine-1-carboxylate moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of larger reaction vessels, automated control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 4-(2-Aminophenylsulfonyl)piperazine-1-carboxylate.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Hydrolysis: 4-(2-Nitrophenylsulfonyl)piperazine-1-carboxylic acid.
Scientific Research Applications
Chemistry: tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological and medical research, this compound is used to study the effects of piperazine derivatives on biological systems. It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial drugs .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its reactivity and stability make it a valuable component in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate depends on its specific application. In general, the compound interacts with biological targets through its functional groups. For example, the nitrophenylsulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The piperazine ring can interact with receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-aminophenylsulfonyl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate is unique due to the presence of the nitrophenylsulfonyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits different reactivity patterns in reduction and substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-(2-nitrophenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S/c1-15(2,3)24-14(19)16-8-10-17(11-9-16)25(22,23)13-7-5-4-6-12(13)18(20)21/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTHYHCGTRVARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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